1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea
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Description
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C16H14BrN3O3S and its molecular weight is 408.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
The synthesis of compounds involving bromobenzoyl and thiadiazol-2-yl urea derivatives has been a subject of interest. For example, a study by Xin (2006) discusses the synthesis and crystal structure of a compound synthesized from 2-amino-5-styryl-1,3,4-thiadia- zole with 4-bromobenzoyl isocyanate. X-ray analysis reveals molecules linked by hydrogen bonds and π-π interactions, indicating the significance of such compounds in crystallography and materials science (Xin, 2006).
Biological Activities
Novel derivatives, such as thiazolyl urea derivatives, have shown promising antitumor activities. Ling et al. (2008) synthesized novel 4,5‐disubstituted thiazolyl urea derivatives and evaluated their antitumor activities, demonstrating the compound's potential in medicinal chemistry (Ling et al., 2008).
Antileukemic Agents
Prasanna et al. (2010) reported on the anti-leukemic activity of (S)-6-aryl urea/thiourea substituted-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, elucidating the structure-activity relationship and highlighting the role of substituents in inhibiting leukemia cell proliferation (Prasanna et al., 2010).
Fluorescent Chemosensors
Khan (2020) synthesized a novel pyrazoline derivative as a fluorescent chemosensor for Fe3+ detection, showcasing the utility of benzothiazole and dimethoxyphenyl components in sensor applications (Khan, 2020).
Antioxidant Properties
The antioxidant activity of compounds containing thiazol and coumarin moieties was investigated by Abd-Almonuim et al. (2020), indicating the potential of such derivatives in developing antioxidant agents (Abd-Almonuim et al., 2020).
Properties
IUPAC Name |
1-(4-bromo-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-22-11-7-6-9(8-12(11)23-2)18-15(21)20-16-19-14-10(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJLNNWKSUXZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NC3=C(S2)C=CC=C3Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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